3-Chloro-5-ethoxy-4-methoxybenzaldehyde molecular weight and formula
3-Chloro-5-ethoxy-4-methoxybenzaldehyde molecular weight and formula
Here is an in-depth technical guide on 3-Chloro-5-ethoxy-4-methoxybenzaldehyde , structured for researchers and drug development professionals.
Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary & Molecular Identity
3-Chloro-5-ethoxy-4-methoxybenzaldehyde represents a highly specific trisubstituted benzaldehyde scaffold.[1] In medicinal chemistry, this motif is frequently utilized to modulate metabolic stability and lipophilicity in phosphodiesterase 4 (PDE4) inhibitors (analogous to the Apremilast pharmacophore) and tubulin polymerization inhibitors.
The introduction of the chlorine atom at the 3-position (relative to the aldehyde C-1) serves as a "metabolic block," preventing ring oxidation while influencing the electronic distribution of the aromatic system.[1]
Physicochemical Profile
The following data establishes the baseline identity for analytical verification.
| Property | Value | Notes |
| IUPAC Name | 3-Chloro-5-ethoxy-4-methoxybenzaldehyde | Alphabetical ordering (C before E) dictates numbering.[1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | Confirmed via elemental summation. |
| Molecular Weight | 214.65 g/mol | Monoisotopic Mass: ~214.04 Da. |
| CAS Registry | N/A (Analogous) | Note: Often indexed as a derivative of CAS 1131-52-8 (3-ethoxy-4-methoxybenzaldehyde).[1] |
| LogP (Predicted) | 2.6 – 2.9 | Increased lipophilicity vs. non-chlorinated precursor. |
| H-Bond Acceptors | 3 | Aldehyde (1) + Ethers (2).[1] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
Synthetic Methodology (Expertise & Experience)
Synthesis of this compound requires precise regiochemical control to ensure the chlorine atom installs at the meta position relative to the aldehyde, which is electronically disfavored by the aldehyde's withdrawing nature but activated by the ortho-alkoxy groups.[1]
Core Synthetic Pathway: Electrophilic Aromatic Chlorination
The most robust route utilizes 3-ethoxy-4-methoxybenzaldehyde as the starting material.[1] Direct chlorination with
Recommended Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile (ACN) or DMF.
Protocol Logic
-
Substrate Activation: The 4-methoxy and 3-ethoxy groups strongly activate the 2, 5, and 6 positions.[1]
-
Steric Steering: The 4-methoxy group directs ortho (positions 3 and 5).[1] However, position 3 is already occupied by the ethoxy group (in the precursor numbering).
-
Correction: In the precursor (3-ethoxy-4-methoxybenzaldehyde), the open positions are 2, 5, and 6.[1]
-
The 4-methoxy group directs to position 5.[1]
-
The 3-ethoxy group directs to position 2 and 6.[1]
-
Result: Chlorination predominantly occurs at Position 5 due to the synergistic activation by the 4-OMe (ortho) and minimal steric hindrance compared to position 2 (flanked by aldehyde and ethoxy).[1]
-
Step-by-Step Experimental Protocol
-
Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), NCS (1.1 eq), Acetonitrile (0.5 M concentration), Trifluoroacetic acid (catalytic, 0.1 eq).[1]
-
Step 1: Dissolve starting aldehyde in dry Acetonitrile under
atmosphere. -
Step 2: Add catalytic TFA. (Acid catalysis protonates NCS, increasing electrophilicity).
-
Step 3: Add NCS portion-wise at 0°C to prevent exotherm.
-
Step 4: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Step 5: Quench with saturated
(to remove oxidizing species) and extract with Ethyl Acetate. -
Step 6: Recrystallize from Ethanol/Water to yield the product.
Visualization: Synthetic Logic & Regioselectivity
The following diagram illustrates the electronic directing effects and the synthesis workflow.
Figure 1: Synthetic workflow utilizing NCS for regioselective chlorination at the C-5 position.
Analytical Characterization (Trustworthiness)
To validate the synthesis, researchers must confirm the loss of one aromatic proton and the retention of the aldehyde functionality.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent:
or .[1] -
Aldehyde Proton: Singlet at ~9.85 ppm . (Crucial check: If this shifts to ~10-12 ppm broad, you have oxidized to acid).[1]
-
Aromatic Region:
-
Precursor has 3 aromatic protons (ABX or similar pattern).
-
Product: Expect two singlets (or meta-coupled doublets,
) in the aromatic region (~7.2 – 7.6 ppm). The chlorine atom isolates the remaining protons at positions 2 and 6, removing strong ortho-coupling.[1]
-
-
Alkoxy Groups:
-
Methoxy: Singlet at ~3.9 ppm (3H).
-
Ethoxy: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).[1]
-
Mass Spectrometry (MS)[1]
-
Ionization: ESI+ or EI.
-
Molecular Ion:
. -
Isotope Pattern: The definitive signature of a mono-chlorinated compound is the 3:1 ratio between the M peak (214) and the M+2 peak (216), due to the natural abundance of
and .[1]
Pharmaceutical Applications & SAR Logic
This molecule is rarely a final drug but serves as a critical Intermediate and Pharmacophore in two primary areas:
-
PDE4 Inhibitors (Apremilast Analogs):
-
Tubulin Polymerization Inhibitors:
-
Polymethoxylated benzenes (like Combretastatin A-4) bind to the colchicine site of tubulin.
-
The aldehyde moiety serves as a handle for condensation reactions (e.g., Knoevenagel condensation) to form chalcones or stilbenes.
-
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophoric dissection of the molecule highlighting its utility in drug design.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Ethoxy-4-methoxybenzaldehyde (Precursor). Retrieved from [Link][1]
- Muller, G. et al. (1998).Thalidomide analogs and PDE4 inhibition. (Contextual reference for the dialkoxy-benzaldehyde pharmacophore in Apremilast development).
